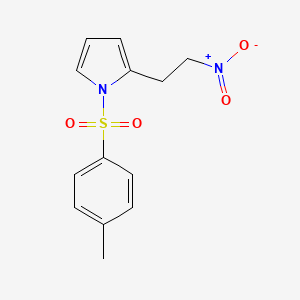

1-(4-Methylbenzene-1-sulfonyl)-2-(2-nitroethyl)-1H-pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Nitroethyl)-1-tosyl-1H-pyrrole is a synthetic organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to an ethyl chain, which is further connected to a tosyl-protected pyrrole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitroethyl)-1-tosyl-1H-pyrrole typically involves a multi-step process. One common method includes the nitration of a suitable precursor, such as 2-(2-nitroethyl)phenol, followed by cyclization and tosylation reactions. The nitration step can be carried out using a mixture of nitric acid and acetic acid, while the cyclization may involve the use of hypervalent iodine compounds . Tosylation is usually achieved by reacting the intermediate with tosyl chloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of 2-(2-Nitroethyl)-1-tosyl-1H-pyrrole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

化学反応の分析

Types of Reactions

2-(2-Nitroethyl)-1-tosyl-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitrate derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 1-(4-Methylbenzene-1-sulfonyl)-2-(2-nitroethyl)-1H-pyrrole exhibit anticancer properties. The sulfonamide group is known for its ability to inhibit certain enzymes involved in cancer cell proliferation. Studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, making them potential candidates for cancer therapy.

Inhibition of Kinases

The compound has been investigated for its role as an inhibitor of various kinases, including RIP1 kinase, which is involved in inflammatory processes and cell death pathways. Inhibiting RIP1 kinase can be beneficial in treating diseases such as Alzheimer's and Parkinson's disease, where inflammation plays a crucial role in disease progression .

Material Science Applications

Polymer Chemistry

In material science, the sulfonyl group in the compound can be utilized to synthesize novel polymers with enhanced thermal and mechanical properties. Such polymers can be employed in coatings, adhesives, and composites that require high durability and resistance to environmental factors.

Conductive Materials

Research has explored the use of this compound in the development of conductive materials. By integrating this compound into polymer matrices, scientists aim to create materials with improved electrical conductivity suitable for electronic applications.

Biochemical Tools

Fluorescent Probes

The nitro group in the compound can be modified to develop fluorescent probes for biological imaging. These probes can help visualize cellular processes in real-time, providing insights into cellular dynamics and interactions.

Enzyme Substrates

This compound can also serve as a substrate for various enzymes, enabling studies on enzyme kinetics and mechanisms. Its unique structure allows researchers to explore enzyme specificity and activity under different conditions.

Case Studies

作用機序

The mechanism of action of 2-(2-Nitroethyl)-1-tosyl-1H-pyrrole involves its interaction with molecular targets through its nitro and tosyl groups. The nitro group can participate in redox reactions, while the tosyl group can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

類似化合物との比較

Similar Compounds

2-Nitrobenzofuran: Similar in having a nitro group and aromatic ring but differs in the structure of the ring system.

2-Nitrodiphenylamine: Contains a nitro group and an aromatic amine, used in similar applications but with different reactivity.

N-(2,2,2-Trinitroethyl)-N-(2,4,6-trinitrophenyl)nitramine: A more complex nitro compound with higher energetic properties.

Uniqueness

2-(2-Nitroethyl)-1-tosyl-1H-pyrrole is unique due to its combination of a nitro group with a tosyl-protected pyrrole ring, providing distinct reactivity and stability compared to other nitro compounds. This uniqueness makes it valuable in specific synthetic and research applications .

生物活性

1-(4-Methylbenzene-1-sulfonyl)-2-(2-nitroethyl)-1H-pyrrole, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, drawing from diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O4S. Its structure comprises a pyrrole ring substituted with a sulfonyl group and a nitroethyl moiety, which contributes to its reactivity and biological activity.

Synthesis

The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-nitroethylamine under controlled conditions. The reaction can be monitored using thin-layer chromatography (TLC) to confirm product formation.

Antimicrobial Activity

Research has demonstrated that derivatives of sulfonyl-pyrrole compounds exhibit significant antimicrobial properties. A study indicated that compounds similar to this compound showed inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

In vivo studies have suggested that this compound may possess anti-inflammatory effects. For instance, it has been shown to reduce paw edema in rat models, indicating potential utility in treating inflammatory conditions .

Cytotoxicity and Anticancer Activity

Preliminary cytotoxicity assays revealed that this compound exhibits selective cytotoxicity against certain cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells .

Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of this compound was evaluated against a panel of pathogens. The results demonstrated an inhibition zone diameter ranging from 12 mm to 24 mm depending on the bacterial strain, suggesting strong antibacterial activity .

Study 2: Anti-inflammatory Effects

In another case study involving rat models, administration of the compound led to a significant reduction in paw thickness compared to control groups. The percentage inhibition of edema was recorded at approximately 65%, indicating notable anti-inflammatory properties .

Research Findings Summary Table

特性

CAS番号 |

922729-58-6 |

|---|---|

分子式 |

C13H14N2O4S |

分子量 |

294.33 g/mol |

IUPAC名 |

1-(4-methylphenyl)sulfonyl-2-(2-nitroethyl)pyrrole |

InChI |

InChI=1S/C13H14N2O4S/c1-11-4-6-13(7-5-11)20(18,19)14-9-2-3-12(14)8-10-15(16)17/h2-7,9H,8,10H2,1H3 |

InChIキー |

DEWAXIUKRNLBRF-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2CC[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。